6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBGKSOCINJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599298 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-31-7 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS Number: 85072-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, a fluorinated tetralin scaffold with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the tetralin core imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds.[1][2] This document details the synthesis, purification, and characterization of this compound, alongside a discussion of its potential applications in the development of novel therapeutics. Safety protocols for handling the necessary reagents are also provided.

Introduction

The tetralin framework is a key structural motif in a variety of biologically active molecules.[3][4] Its partially saturated, bicyclic nature provides a three-dimensional architecture that can effectively mimic endogenous ligands and interact with biological targets. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of enzymatic oxidation, enhanced binding affinity through favorable electrostatic interactions, and optimized lipophilicity for better membrane permeability.[1]

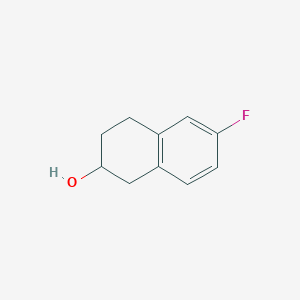

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (Figure 1) represents a valuable building block for the synthesis of novel drug candidates. Its structure combines the advantageous features of the tetralin scaffold with the beneficial effects of fluorination, making it a compound of high interest for researchers in drug development.

Figure 1: Chemical Structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Caption: Structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is presented in Table 1.

| Property | Value | Source |

| CAS Number | 85072-31-7 | Vendor Data |

| Molecular Formula | C₁₀H₁₁FO | Vendor Data |

| Molecular Weight | 166.19 g/mol | Vendor Data |

| Appearance | Expected to be an off-white to pale yellow solid | Predicted |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents | Predicted |

| Storage | Store in a cool, dry place away from light | Vendor Data |

Synthesis and Purification

The most direct and efficient synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is achieved through the reduction of its corresponding ketone precursor, 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (6-fluoro-2-tetralone). Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the ketone functionality to a secondary alcohol.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 3. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

An In-depth Technical Guide to the Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Abstract

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a valuable fluorinated building block in medicinal chemistry and drug development. Its tetralin core is a common scaffold in various biologically active molecules, and the fluorine substituent can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this compound, with a focus on the preparation of the key intermediate, 6-fluoro-2-tetralone, and its subsequent stereoselective and non-stereoselective reduction. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and compare different synthetic approaches to equip researchers with the knowledge for efficient and targeted synthesis.

Strategic Overview: Retrosynthetic Analysis

To devise an effective synthesis, we begin by logically deconstructing the target molecule. The primary disconnection strategy for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves a functional group interconversion (FGI) of the secondary alcohol to a ketone. This leads to the pivotal intermediate, 6-fluoro-2-tetralone . This intermediate is significantly more stable and serves as a common precursor for various substituted tetralin derivatives.[1]

Further disconnection of 6-fluoro-2-tetralone via an intramolecular Friedel-Crafts acylation reveals a more readily available starting material: 4-(4-fluorophenyl)butanoic acid. This linear precursor can be synthesized from commercially available reagents.

Caption: Workflow for the synthesis of 6-fluoro-2-tetralone.

Experimental Protocol: Synthesis of 6-Fluoro-2-tetralone

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step A: Preparation of 4-(4-fluorophenyl)butanoyl chloride

-

To a stirred solution of 4-(4-fluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring gas evolution (HCl, CO, CO₂).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~10 mL/mmol) and cool to 0 °C under a nitrogen atmosphere.

-

Dissolve the crude 4-(4-fluorophenyl)butanoyl chloride from Step A in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 6-fluoro-2-tetralone.

Reduction to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

The conversion of the ketone to the target secondary alcohol is the final key transformation. The choice of reducing agent and conditions determines the stereochemical outcome of the product.

Achiral Synthesis (Racemic Product)

For applications where stereochemistry is not critical, a simple reduction with a standard hydride-donating agent is sufficient. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its selectivity for ketones and aldehydes, operational simplicity, and enhanced safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Achiral Reduction

-

Dissolve 6-fluoro-2-tetralone (1.0 eq) in methanol or ethanol (~10 mL/mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Reduce the solvent volume in vacuo and extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude racemic 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be purified by column chromatography or recrystallization.

Asymmetric Synthesis (Enantiomerically Enriched Product)

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. [2]This can be achieved through the stereoselective reduction of the prochiral ketone, 6-fluoro-2-tetralone. Several powerful methods exist for this purpose.

-

Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), to deliver hydrogen to one face of the ketone preferentially. This approach is highly efficient and atom-economical, making it suitable for industrial scale-up.

-

Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes offers exceptional enantioselectivity under mild, aqueous conditions. [3]A wide range of commercially available KREDs can be screened to find an enzyme that provides high conversion and selectivity for the desired enantiomer.

-

Chiral Stoichiometric Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (a chiral oxazaborolidine) used with a stoichiometric borane source (BH₃) can achieve high levels of enantioselectivity.

Data Summary: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |

| Asymmetric Hydrogenation | Ru/Rh-Chiral Ligand (e.g., BINAP) | H₂ gas (pressure), alcohol solvent, room temp. | High atom economy, low catalyst loading, scalable | Requires specialized high-pressure equipment, catalyst sensitivity |

| Enzymatic Reduction | Ketoreductase (KRED), Cofactor (NADPH) | Aqueous buffer, pH 7, ~30 °C | Extremely high enantioselectivity (>99% ee), mild conditions, green | Enzyme cost and stability, requires cofactor regeneration system |

| CBS Reduction | (R)- or (S)-CBS catalyst, Borane (BH₃•THF) | Anhydrous THF, low temperature (-40 to 0 °C) | Predictable stereochemistry, high ee achievable | Stoichiometric borane required, cryogenic conditions |

Purification and Characterization

Purification:

-

Column Chromatography: The primary method for purifying both the intermediate ketone and the final alcohol product. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.

-

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.

Characterization: The identity and purity of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretch.

-

Chiral HPLC: For asymmetric syntheses, this is essential to determine the enantiomeric excess (ee) of the product.

Conclusion

The is most effectively achieved via a two-stage process: the formation of the key intermediate 6-fluoro-2-tetralone through intramolecular Friedel-Crafts acylation, followed by its reduction. While simple borohydride reduction provides the racemic alcohol efficiently, modern drug development demands enantiomerically pure compounds. For this, catalytic asymmetric hydrogenation and enzymatic reduction stand out as the most powerful and scalable methods, offering excellent stereocontrol under optimized conditions. The choice of method will ultimately depend on the specific requirements of the research goal, available resources, and desired scale of production.

References

-

Tetralone synthesis. Organic Chemistry Portal. [Link]

-

2-Tetralone. Wikipedia. [Link]

-

Barry, C. St. J., et al. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(14), 2429–2432. [Link]

-

Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. The Royal Society of Chemistry. [Link]

-

Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. National Institutes of Health (NIH). [Link]

-

Biomimetic asymmetric synthesis of (R)-GTRI-02 and (3S,4R)-3,4-dihydroxy-3,4-dihydronaphthalen-1(2H)-ones. PubMed. [Link]

-

Complete catalytic hydrogenation of napthalene gives decalin (C10H18). YouTube. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]

-

Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. PMC - NIH. [Link]

-

Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. ResearchGate. [Link]

-

A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC - NIH. [Link]

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

Asymmetric total synthesis of (+)-astellatol and (−)-astellatene. RSC Publishing. [Link]

-

Special Issue: Asymmetric Synthesis 2017. PMC - NIH. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Biomimetic asymmetric synthesis of (R)-GTRI-02 and (3S,4R)-3,4-dihydroxy-3,4-dihydronaphthalen-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery of Novel Tetralone Derivatives

Foreword: The Unique Role of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This is not a matter of trivial substitution but a strategic decision rooted in the unique physicochemical properties of the fluorine atom. Its high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the remarkable strength of the carbon-fluorine bond collectively empower chemists to fine-tune the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The number of fluorinated drugs approved by the FDA has seen a dramatic increase, rising from a mere 2% in 1970 to approximately 25% by 2011, a testament to the transformative impact of this element.[3] This guide provides an in-depth exploration of the discovery of a specific, promising class of compounds: fluorinated tetralone derivatives. We will delve into the rationale behind their synthesis, detailed experimental protocols, and the evaluation of their biological activity, offering a comprehensive resource for researchers in the field.

The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry

The tetralone framework, a bicyclic aromatic ketone, is a well-established "privileged scaffold" in drug discovery. Its rigid structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Derivatives of the tetralone core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, the core structure of several anthracycline antibiotics, such as doxorubicin and daunorubicin, which are potent anticancer agents, contains a tetralin moiety.[4] The strategic introduction of fluorine to this promising scaffold is a logical step to enhance its therapeutic potential.

Synthetic Strategies for Fluorinated Tetralone Derivatives

The synthesis of fluorinated tetralones can be broadly approached through two main strategies: electrophilic and nucleophilic fluorination. The choice of method is dictated by the desired position of the fluorine atom on the tetralone core and the nature of the starting materials.

Electrophilic Fluorination: Direct Introduction of Fluorine

Electrophilic fluorination reagents are employed to directly introduce a fluorine atom onto an electron-rich position of the tetralone ring. This is often the preferred method for late-stage fluorination of a pre-existing tetralone scaffold.

A common and effective electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI). Its neutrality and relative safety make it a versatile reagent in organic synthesis.[5]

Experimental Protocol: Electrophilic Fluorination of 1-Tetralone

-

Dissolution: Dissolve 1-tetralone (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) to the solution at room temperature.

-

Catalyst (Optional): For less reactive substrates, a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., triflic acid) can be added to activate the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated tetralone derivative.

Diagram: Electrophilic Fluorination Workflow

Caption: Workflow for the synthesis of fluorinated tetralones via electrophilic fluorination.

Nucleophilic Fluorination: Building from Fluorinated Precursors

Nucleophilic fluorination often involves the construction of the tetralone ring from a starting material that already contains a fluorine atom. This approach provides access to isomers that may be difficult to obtain through direct electrophilic fluorination. A key strategy involves the use of fluorinated building blocks in multi-step synthetic sequences.[1]

For instance, a fluorinated aromatic aldehyde can be subjected to a Stobbe condensation followed by cyclization and subsequent modifications to yield the desired fluorinated tetralone.

Biological Evaluation: Unveiling the Anticancer Potential

The primary rationale for synthesizing fluorinated tetralone derivatives is to explore their potential as novel therapeutic agents, particularly in oncology. The incorporation of fluorine can enhance anticancer activity through several mechanisms, including increased metabolic stability, improved binding to target proteins, and altered electronic properties that favor cytotoxicity towards cancer cells.[6][7]

In Vitro Cytotoxicity Screening

A crucial first step in evaluating the biological activity of newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated tetralone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: In Vitro Cytotoxicity of Fluorinated Tetralone Derivatives (Hypothetical Data)

| Compound | Position of Fluorine | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 1-Tetralone | - | >100 | >100 |

| 6-Fluoro-1-tetralone | 6 | 15.2 | 22.5 |

| 7-Fluoro-1-tetralone | 7 | 8.9 | 12.1 |

| 5,7-Difluoro-1-tetralone | 5, 7 | 2.3 | 4.8 |

| Doxorubicin | - | 0.5 | 0.8 |

Elucidating the Mechanism of Action

Once promising lead compounds are identified, the next critical step is to investigate their mechanism of action. Fluorinated compounds can exert their anticancer effects through various pathways, including the inhibition of key enzymes like DNA gyrase and topoisomerase, or by inducing apoptosis (programmed cell death).[8]

Diagram: Potential Mechanisms of Action

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Introduction: Unlocking the Potential of a Privileged Scaffold

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a key synthetic intermediate in medicinal chemistry and drug development. Its tetralone core is a "privileged scaffold," appearing in numerous biologically active compounds. The strategic introduction of a fluorine atom enhances metabolic stability and modulates electronic properties, making it an attractive starting point for novel therapeutics.

The secondary alcohol at the C2 position is the primary site for chemical modification. Derivatization at this position is a critical strategy to:

-

Modulate Pharmacokinetics: Altering properties like lipophilicity, solubility, and metabolic pathways.

-

Enhance Pharmacodynamics: Modifying the molecule's interaction with biological targets to improve potency and selectivity.

-

Enable Prodrug Strategies: Creating derivatives that are converted to the active form in vivo.

-

Facilitate Analysis: Preparing derivatives (e.g., silyl ethers or esters) to improve volatility and thermal stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This document provides a detailed guide to the primary reaction conditions for the derivatization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, focusing on esterification, etherification, Mitsunobu reaction, and glycosylation. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific molecular design objectives.

Core Derivatization Strategies: A Mechanistic Overview

The hydroxyl group of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be targeted through several robust and well-established synthetic transformations. The choice of strategy depends on the desired final product and the required stereochemical outcome.

Caption: General derivatization workflows for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.

Protocol I: Esterification via Acylation

Esterification is one of the most fundamental derivatizations, often used to create prodrugs or modify lipophilicity. The direct acylation of the alcohol with an acid chloride or anhydride is a high-yielding and reliable method. The use of a mild base like pyridine or triethylamine is crucial, as it serves both as a catalyst and as a scavenger for the acidic byproduct (HCl or carboxylic acid).

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. The basic catalyst facilitates the deprotonation of the alcohol, increasing its nucleophilicity, and neutralizes the acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Caption: Step-by-step workflow for the acylation of the target alcohol.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

-

Acetyl chloride (or other desired acyl chloride/anhydride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution. Causality Note: A slow, dropwise addition is essential to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.

-

Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove excess pyridine.

-

Saturated NaHCO₃ solution (2x) to neutralize any remaining acid.

-

Brine (1x) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | Substrate:Acylator:Base = 1:1.2:1.5 | A slight excess of acylating agent and base ensures complete conversion. |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, dissolves reactants well, and is easily removed post-reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; warming ensures reaction completion. |

| Typical Yield | >90% | This is a highly efficient and reliable transformation. |

Protocol II: Etherification using Phase-Transfer Catalysis

Williamson ether synthesis is the classical method for forming ethers. For a secondary alcohol like our substrate, using a strong base like sodium hydride (NaH) is effective but requires strictly anhydrous conditions. A more robust and scalable alternative is to use phase-transfer catalysis (PTC). This method avoids the need for anhydrous solvents and potent bases like NaH, making it safer and more practical for many labs.[2][3]

Mechanistic Rationale

In a PTC system, the alcohol is deprotonated by a base (e.g., concentrated NaOH) in the aqueous phase, forming the phenoxide/alkoxide. The phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the alkoxide anion from the aqueous phase into the organic phase, where the alkylating agent (e.g., benzyl bromide) resides. This overcomes the immiscibility of the reactants, allowing the nucleophilic substitution to proceed efficiently.[4]

Detailed Experimental Protocol

Caption: Step-by-step workflow for etherification using phase-transfer catalysis.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

-

Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

-

Toluene

-

50% (w/w) Sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (1.0 eq), the alkylating agent (1.5 eq), toluene (0.2-0.5 M), and TBAB (0.05 eq).

-

Vigorous Stirring: Begin vigorous stirring. Causality Note: High-speed stirring is critical in PTC to maximize the interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.

-

Base Addition: Add the 50% NaOH solution (3.0-5.0 eq).

-

Heating and Monitoring: Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC until completion (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Add water to dissolve the salts and dilute the NaOH. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the pure ether derivative.

Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficiently transports the alkoxide between phases.[4] |

| Base | 50% NaOH (aq) | A strong, inexpensive base that remains in the aqueous phase. |

| Stirring Speed | >500 RPM | Essential for creating a large surface area for inter-phase transport. |

| Typical Yield | 75-90% | Generally high yields, robust to scale-up. |

Protocol III: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with a predictable inversion of stereochemistry.[5] This is particularly valuable in drug development, where the chirality of a molecule can dramatically affect its biological activity. The reaction uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DIAD or DEAD) to activate the alcohol.[6][7]

Mechanistic Rationale

The reaction proceeds through a complex mechanism. PPh₃ and DIAD react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a superb leaving group. The chosen nucleophile (e.g., the carboxylate anion from benzoic acid) then displaces this leaving group via an Sₙ2 reaction, resulting in a clean inversion of the stereocenter at C2.[7][8]

Detailed Experimental Protocol

Caption: Step-by-step workflow for the Mitsunobu reaction.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Nucleophile (e.g., 4-Nitrobenzoic acid, phthalimide)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (1.0 eq), the nucleophile (e.g., 4-nitrobenzoic acid, 1.3 eq), and PPh₃ (1.5 eq). Dissolve the solids in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: The order of addition is critical. DIAD should be added to the mixture of the other components. A slow addition rate is necessary to control the reaction and minimize side products.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the starting alcohol is consumed as judged by TLC (typically 6-16 hours).

-

Concentration: Remove the THF under reduced pressure.

-

Purification: The primary byproducts are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. Purifying the crude residue directly by flash column chromatography is often the most effective method of isolation.

Reaction Parameters

| Parameter | Condition | Rationale |

| Reagents | PPh₃ and DIAD/DEAD | The classic combination for activating the alcohol.[5] |

| Solvent | Anhydrous THF | Aprotic and effectively solubilizes the reaction components. |

| Nucleophile pKa | Generally < 13 | The nucleophile must be acidic enough to protonate the DIAD-PPh₃ adduct.[7] |

| Key Outcome | Inversion of Stereochemistry | The Sₙ2 displacement guarantees inversion at the C2 center. |

| Typical Yield | 60-85% | Yields can be variable; careful purification is required to remove byproducts. |

Protocol IV: Glycosylation

Introducing a carbohydrate moiety can profoundly and positively impact a molecule's solubility, cell permeability, and biological activity.[9] Glycosylation of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves coupling the alcohol with an activated sugar donor. This is an advanced procedure that requires careful control of reaction conditions to achieve the desired stereoselectivity (α or β) at the anomeric center.

Mechanistic Rationale

The reaction typically uses a glycosyl donor with a good leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide). A Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) activates the donor, leading to the formation of an oxocarbenium ion intermediate. The alcohol substrate then attacks this electrophilic intermediate to form the glycosidic bond. The stereochemical outcome is influenced by the solvent, the protecting groups on the sugar, and the specific promoter used.

Detailed Experimental Protocol

Caption: Step-by-step workflow for a typical glycosylation reaction.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (Acceptor)

-

Protected Glycosyl Donor (e.g., Acetylated Glucosyl Trichloroacetimidate)

-

Activated 4Å Molecular Sieves

-

Anhydrous Dichloromethane (DCM)

-

Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Triethylamine (Et₃N)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alcohol acceptor (1.5 eq), the glycosyl donor (1.0 eq), and freshly activated 4Å molecular sieves.

-

Solvent Addition: Add anhydrous DCM and stir the suspension at room temperature for 30-60 minutes. Causality Note: The molecular sieves are critical for scavenging any trace water, which would otherwise consume the highly reactive promoter and hydrolyze the glycosyl donor.

-

Cooling: Cool the reaction mixture to the required temperature (e.g., -40 °C to 0 °C, highly dependent on the specific donor and promoter).

-

Promoter Addition: Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise. The solution may change color.

-

Reaction Monitoring: Stir the reaction at a constant low temperature, carefully monitoring by TLC for the formation of the product and consumption of the donor.

-

Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine to neutralize the acidic promoter.

-

Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing with DCM.

-

Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired glycoside. Subsequent deprotection steps may be required to remove the protecting groups from the sugar moiety.

Reaction Parameters

| Parameter | Condition | Rationale |

| Conditions | Strictly Anhydrous | Essential to prevent hydrolysis of the promoter and donor. |

| Promoter | Lewis Acid (TMSOTf, BF₃·OEt₂) | Activates the glycosyl donor to form a reactive electrophile. |

| Temperature | Low (-78 °C to 0 °C) | Often required to control the stereoselectivity of the glycosidic bond formation. |

| Stereocontrol | Complex | Depends on solvent, temperature, and protecting groups on the sugar. |

| Typical Yield | 50-80% | Highly variable based on the complexity of the substrates. |

Conclusion

The derivatization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a versatile approach to generating novel chemical entities for drug discovery and development. The protocols outlined in this guide for esterification, etherification, Mitsunobu reaction, and glycosylation provide a robust starting point for researchers. A thorough understanding of the mechanism behind each reaction is paramount, as it allows for logical troubleshooting and optimization. By carefully selecting the appropriate derivatization strategy, scientists can fine-tune the physicochemical and biological properties of this important scaffold to meet their specific research goals.

References

-

PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available from: [Link]

-

Kushnir, M. M., et al. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology. Available from: [Link]

-

Mondal, M. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Demchenko, A. V., et al. (2021). Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin. ACS Omega. Available from: [Link]

-

Rehman, A. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available from: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Available from: [Link]

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. Available from: [Link]

- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde.

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available from: [Link]

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]

- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

PTC Organics, Inc. PTC Etherification of a Phenol. Available from: [Link]

-

MDPI. (2019). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts. Available from: [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available from: [Link]

- Google Patents. (1981). Process for the etherification of phenols.

-

Van der Walt, M. M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. ChemMedChem. Available from: [Link]

-

OC-TV. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

-

ResearchGate. (2017). Intramolecular Carbonylation to 1-Tetralone Derivatives and Synthetic Application. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Semantic Scholar. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Available from: [Link]

-

Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications. Available from: [Link]

-

PTC Organics, Inc. Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available from: [Link]

-

Jenkins, I. D., & Gani, D. (1981). The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. Australian Journal of Chemistry. Available from: [Link]

-

Analyst. (2021). A new alternative tool to analyse glycosylation in pharmaceutical proteins based on infrared spectroscopy combined with nonlinear support vector regression. Available from: [Link]

-

ResearchGate. (1998). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Available from: [Link]

-

SIELC Technologies. 1,2,3,4-Tetrahydronaphthalen-1-ol. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Zhang, Y., et al. (2014). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. A new alternative tool to analyse glycosylation in pharmaceutical proteins based on infrared spectroscopy combined with nonlinear support vector regression - Analyst (RSC Publishing) [pubs.rsc.org]

Comprehensive Characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol: A Multi-Technique Analytical Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, a fluorinated analog of tetralone derivatives that are of significant interest in medicinal chemistry and drug development. The structural complexity and the presence of a fluorine atom necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability evaluation. This document outlines detailed protocols and theoretical considerations for chromatographic, spectroscopic, and thermal analysis techniques, designed to provide a robust and validated analytical workflow for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Naphthalenols

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 85072-31-7) belongs to a class of compounds that are valuable building blocks in the synthesis of biologically active molecules.[1] The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise and thorough characterization of such fluorinated intermediates is a critical checkpoint in the drug discovery and development pipeline.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific analytical techniques and experimental parameters. Our objective is to equip the scientist with a self-validating system of analysis for ensuring the identity, purity, and stability of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.

The Analytical Workflow: A Holistic Strategy

A comprehensive characterization of a novel or key chemical entity like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data leads to an irrefutable characterization. Our proposed workflow is designed to move from initial purity assessment to detailed structural elucidation and finally to an evaluation of the material's physical properties.

Caption: Integrated analytical workflow for the characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are fundamental for determining the purity of a sample by separating the main component from any impurities, isomers, or residual starting materials.

High-Performance Liquid Chromatography (HPLC/UPLC)

Given the polar hydroxyl group and the non-volatile nature of the compound, Reverse-Phase HPLC is the method of choice.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is selected for its versatility and excellent retention of moderately polar compounds like our analyte. The hydrophobic C18 chains will interact with the tetrahydronaphthalene ring system.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The acid (formic or acetic acid) is added to suppress the ionization of the hydroxyl group, leading to sharper peaks and more reproducible retention times.

-

Detector: A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic ring of the molecule will exhibit significant UV absorbance.[2]

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 1 mg of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation and Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Gradient: See table below.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Detection: UV at 254 nm and 270 nm

-

-

Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main component as a percentage of the total peak area.

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 9.0 | 95 | 5 |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.

Causality Behind Experimental Choices:

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this molecule due to the presence of the hydroxyl group, which can be easily protonated (positive mode) or deprotonated (negative mode).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Infusion: Prepare a dilute solution of the sample (approx. 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrumentation and Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Mass Range: 50-500 m/z

-

Resolution: >10,000 FWHM

-

-

Data Analysis:

-

The expected monoisotopic mass for C₁₀H₁₁FO is 166.08.[1] Look for the protonated molecule [M+H]⁺ at m/z 167.0872.

-

Confirm the isotopic pattern, which should match the theoretical pattern for a molecule containing one fluorine atom.

-

If fragmentation data (MS/MS) is acquired, expect initial loss of water from the protonated molecule.

-

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

-

Nuclei:

-

¹H NMR: Provides information on the number and environment of protons, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon environments.

-

¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons provides crucial information about its position on the aromatic ring.[3][4]

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to Perform:

-

Standard ¹H NMR

-

Standard ¹³C NMR (with proton decoupling)

-

¹⁹F NMR

-

2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive assignments.

-

-

Data Analysis and Expected Spectra:

-

¹H NMR: Expect complex multiplets for the aliphatic protons on the saturated ring. The aromatic region should show signals consistent with a 1,2,4-trisubstituted benzene ring, with characteristic couplings to the fluorine atom. The -OH proton will likely be a broad singlet.

-

¹³C NMR: Expect 10 distinct carbon signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected. The chemical shift will be indicative of a fluorine atom on an aromatic ring.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Position | Predicted ¹H Shift (ppm) | Splitting Pattern | Predicted ¹³C Shift (ppm) | Key Couplings |

|---|---|---|---|---|

| C1 | ~2.8-3.0 | m | ~30-35 | |

| C2 | ~3.8-4.0 | m | ~65-70 | |

| C3 | ~1.7-2.0 | m | ~30-35 | |

| C4 | ~2.7-2.9 | m | ~25-30 | |

| C4a | - | - | ~130-135 | |

| C5 | ~7.0-7.2 | dd | ~115-120 | ³J(H-F) |

| C6 | - | - | ~160-165 | ¹J(C-F) |

| C7 | ~6.8-7.0 | ddd | ~113-118 | ²J(H-F), ⁴J(H-F) |

| C8 | ~7.1-7.3 | d | ~128-132 | |

| C8a | - | - | ~135-140 |

| OH | Variable | br s | - | |

Note: These are estimated values and will need to be confirmed by experimental data.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

~3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

-

~2850-2950 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1250-1150 cm⁻¹: C-O stretching of the secondary alcohol.

-

~1100-1000 cm⁻¹: C-F stretching vibration.

-

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore.[7]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Data Acquisition: Scan the absorbance from 200 to 400 nm.[7]

-

Expected Maxima: Expect absorption maxima (λ_max) typical for a substituted benzene ring, likely around 260-280 nm.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition profile of the material.[8]

Experimental Protocol: DSC/TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Instrumentation and Conditions:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Data Analysis:

-

DSC: Look for a sharp endothermic peak corresponding to the melting point of the crystalline solid.

-

TGA: Monitor for mass loss as a function of temperature to determine the onset of thermal decomposition.

-

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and stability of this important synthetic intermediate. The causality-driven approach to method selection and the detailed protocols serve as a robust starting point for method development and validation in both research and industrial settings.

References

-

Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

-

Czajkowska-Szczykowska, D., et al. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 15(15), 5429. [Link]

-

Kaya, K., et al. (2024). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. [Link]

-

Fahelelbom, K. M. S., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Infrared Physics & Technology, 125, 104278. [Link]

-

Abraham, R. J., et al. (2019). NMR spectral analysis of strongly second-order 6-, 8-, 9-, and 13-spin systems using the ANATOLIA program. Magnetic Resonance in Chemistry, 57(10), 797-807. [Link]

-

PubChem. (n.d.). (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link]

-

Mncube, S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antioxidant Activity of Momordica balsamina Leaf Extracts. Biochemistry Research International, 2021, 2854217. [Link]

-

A-Level Chemistry. (n.d.). NMR Spectroscopy Questions. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

Abbate, V., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(12), 2099. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

- 1. 85072-31-7|6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. mt.com [mt.com]

- 6. d-nb.info [d-nb.info]

- 7. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorinated Tetralone Analogs

Introduction: The Strategic Value of Fluorine in Tetralone Scaffolds

The tetralone framework, a bicyclic structure featuring a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid conformation presents a well-defined vector for substituent placement, making it an ideal starting point for the development of therapeutic agents. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a compound's physicochemical and biological properties.[3][4] When applied to the tetralone core, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to biological targets.[4][5]

This guide provides an in-depth overview of established and contemporary protocols for the synthesis of fluorinated tetralone analogs. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering researchers, scientists, and drug development professionals the insights needed to select and optimize the appropriate method for their specific target molecules. The protocols detailed herein are grounded in authoritative literature and represent field-proven methodologies.

Core Synthetic Strategies: Accessing the Fluorinated Tetralone Core

The introduction of fluorine onto a tetralone scaffold can be broadly achieved through two primary approaches: late-stage fluorination of a pre-formed tetralone ring or the de novo construction of the tetralone ring from fluorinated precursors.

Electrophilic Fluorination of Tetralone Enolates

This is arguably the most direct method for introducing a fluorine atom at the α-position (C2) of the tetralone core. The underlying principle involves the generation of a nucleophilic enol or enolate from the tetralone, which then attacks an electrophilic fluorine source ("F⁺").

Mechanistic Rationale: The ketone's α-protons are acidic and can be removed by a suitable base to form an enolate. This enolate is electron-rich and readily attacks the electron-deficient fluorine atom of an N-F type reagent. The choice of base, solvent, and fluorinating agent is critical for achieving high yield and selectivity.

Key Reagents: The development of stable, crystalline, and easy-to-handle electrophilic fluorinating agents has revolutionized this field.

-

Selectfluor® (F-TEDA-BF₄): 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is the most widely used reagent.[6][7] It is non-hygroscopic, thermally stable, and offers excellent reactivity with a broad range of nucleophiles, including tetralone enolates.[8][9] Its safety profile is significantly better than earlier, more hazardous reagents.[9]

-

N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent that is effective for the fluorination of ketones and other carbonyl compounds.

The general workflow for this transformation is depicted below.

Caption: Synthesis via Friedel-Crafts cyclization.

This method provides excellent regiocontrol for the placement of fluorine on the aromatic nucleus, dictated by the structure of the starting fluorinated phenyl derivative.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Fluorinating agents and strong acids are corrosive and require careful handling.

Protocol 1: Direct α-Fluorination of 1-Tetralone using Selectfluor®

This protocol describes the direct monofluorination at the C2 position of a generic 1-tetralone.

Objective: To synthesize 2-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

1-Tetralone (1.0 equiv)

-

Selectfluor® (1.1 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add NaH (1.2 equiv). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve 1-tetralone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30-45 minutes after the addition is complete. The evolution of hydrogen gas should cease, indicating the formation of the sodium enolate.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1.1 equiv) in anhydrous acetonitrile or DMF (note: Selectfluor has limited solubility in THF but is soluble in more polar solvents like acetonitrile)[9]. Add this solution to the enolate mixture at 0 °C dropwise over 20 minutes.

-

Reaction Monitoring: After the addition, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-fluorotetralone.

Expected Outcome: Yields for this type of reaction are typically in the range of 70-95%. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 6-Fluoro-1-Tetralone via Friedel-Crafts Cyclization

This protocol demonstrates the construction of a fluorinated tetralone from a fluorinated precursor.

Objective: To synthesize 6-fluoro-3,4-dihydronaphthalen-1(2H)-one from 4-(4-fluorophenyl)butanoic acid.

Materials:

-

4-(4-fluorophenyl)butanoic acid (1.0 equiv)

-

Polyphosphoric acid (PPA) (approx. 10x weight of starting acid)

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), place 4-(4-fluorophenyl)butanoic acid (1.0 equiv) and polyphosphoric acid (10x by weight).

-

Cyclization: Heat the mixture to 80-90 °C with vigorous stirring. The mixture will become a homogenous solution. Maintain this temperature for 1-2 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (dissolving a small aliquot in water/DCM for extraction) until the starting acid is no longer detectable.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction: Stir until all the PPA is dissolved. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts and wash them sequentially with water, saturated aqueous NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can often be of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Expected Outcome: This acid-promoted intramolecular cyclization is typically a high-yielding reaction, often exceeding 90%. [2]Characterization should be performed using NMR and mass spectrometry.

Data Summary

The choice of synthetic route can significantly impact yield and selectivity. The following table provides a comparative overview of general expectations for the described methods.

| Method | Substrate | Key Reagent(s) | Typical Yield | Key Advantages | Key Limitations |

| Electrophilic Fluorination | 1-Tetralone | Selectfluor®, Base | 70-95% | Direct, late-stage functionalization; mild conditions. [8] | Limited to α-position; requires stoichiometric fluorinating agent. |

| Enantioselective Fluorination | 2-Aryl-1-Tetralone | Selectfluor®, Cinchona Alkaloid | >90% (up to 74% ee) [10][11] | Access to chiral fluorinated compounds. | Catalyst development can be complex; ee can be substrate-dependent. |

| Friedel-Crafts Cyclization | γ-(Fluorophenyl)butyric Acid | PPA or AlCl₃ | >90% [2] | Excellent for aromatic fluorination; high yielding. | Requires synthesis of precursor; harsh acidic conditions. |

Conclusion and Future Outlook

The protocols described provide robust and versatile pathways for accessing fluorinated tetralone analogs. Direct electrophilic fluorination with reagents like Selectfluor® is ideal for rapid, late-stage introduction of fluorine at the α-position. For analogs requiring fluorination on the aromatic ring, the Friedel-Crafts cyclization of fluorinated precursors remains the most reliable and high-yielding approach. As the demand for structurally complex and stereochemically defined fluorinated molecules grows, the development of more efficient and highly enantioselective catalytic methods will continue to be a major focus in synthetic organic chemistry. [3]These advancements will further empower medicinal chemists to harness the unique properties of fluorine in the design of next-generation therapeutics.

References

-

Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure, Coll. Vol. 5, p.1005 (1973); Vol. 41, p.93 (1961). [Link]

-

de Souza, A. C. D. et al. (2018). Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine. Tetrahedron, 74(45), 6563-6570. [Link]

-

Gill, D. M. et al. (2021). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 60(25), 13647-13652. [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure, Coll. Vol. 2, p.569 (1943); Vol. 11, p.96 (1931). [Link]

-

Wikipedia. (n.d.). 1-Tetralone. [Link]

-

ResearchGate. (n.d.). Fluorination of tetralone derivatives by using SelectFluor. [Link]

-

ResearchGate. (n.d.). Synthesis of α-Tetralone Derivatives la-d. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

-

de Souza, A. C. D. et al. (2018). Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine. RUA - Repositório da Universidade de Aveiro. [Link]

-

Lee, E., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(10), 5585-5591. [Link]

-

Bruns, S., & Haufe, G. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 119(14), 8614-8716. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Umemoto, T. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 227, 109371. [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Chemical Communications (RSC Publishing). (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 56, 1269-1272. [Link]

-

The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. [Link]

-

Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022). PMC - NIH. [Link]

-

PubMed. (2024). Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk. Journal of Chromatography A, 1729, 465078. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

-

Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4, 1400-1412. [Link]

-

ResearchGate. (2025). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022). AIR Unimi. [Link]

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. (2025). National Genomics Data Center. [Link]

-

Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. [Link]

-

Wikipedia. (n.d.). Selectfluor. [Link]

-

Rabasa‐Alcañiz, F., et al. (2017). Organocatalytic Enantioselective Synthesis of Trifluoromethyl‐Containing Tetralin Derivatives by Sequential (Hetero)Michael Reaction–Intramolecular Nitrone Cycloaddition. Advanced Synthesis & Catalysis, 359(21), 3752–3764. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2022). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 9, 1145-1151. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. SelectFluor - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. rua.ua.es [rua.ua.es]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Tetralones

Welcome to the technical support center for the synthesis of fluorinated tetralones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during your experiments.

Introduction